Sanfetrinem

Pharmacokinetics Oral Prodrug Bioavailability

Sanfetrinem is a fully synthetic oral trinem antibiotic with broad-spectrum Gram-positive and Gram-negative activity. Its high intrinsic stability against serine β-lactamases (TEM-1, TEM-10, ESBLs) differentiates it from carbapenems. The AmpC induction profile is unique—weaker inducer than imipenem/meropenem, enabling selective pressure studies. The oral prodrug sanfetrinem cilexetil delivers established human PK (Cmax 2.47 µg/mL, t1/2 1.97 h, 47–51% inflammatory fluid penetration). In Phase 2A for pulmonary TB (NCT05388448), it kills M. tuberculosis without a β-lactamase inhibitor—a critical advantage over meropenem. Ideal reference standard for oral β-lactam PK studies and AmpC-mediated resistance research.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
CAS No. 156769-21-0
Cat. No. B1680756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanfetrinem
CAS156769-21-0
SynonymsGV 118819X
GV-118819X
GV118819X
sanfetrinem
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O
InChIInChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1
InChIKeyICFDDEJRXZSWTA-KJFVXYAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sanfetrinem (CAS 156769-21-0) Procurement Guide: Orally Bioavailable Trinem Antibiotic for Research and Development


Sanfetrinem (also designated GV104326) is a fully synthetic tricyclic β-lactam (trinem) antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria [1]. It exerts its antibacterial effect through high-affinity binding to bacterial penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis [1]. Sanfetrinem is distinguished by its high intrinsic stability against a wide range of serine β-lactamases, including TEM-1, TEM-10, and various extended-spectrum β-lactamases (ESBLs) [2]. The compound is typically supplied as the orally bioavailable prodrug, sanfetrinem cilexetil (GV 118819X), which is rapidly hydrolyzed in vivo to release the active parent molecule [3].

Sanfetrinem vs. Generic Carbapenems: Why Interchangeability Is Not Supported by Evidence


Although sanfetrinem is structurally and mechanistically related to carbapenems (e.g., imipenem, meropenem), direct substitution is not scientifically justified due to critical pharmacological differences. Sanfetrinem exhibits a distinct β-lactamase interaction profile: it is a weaker inducer of chromosomal AmpC β-lactamases than imipenem and meropenem, yet conversely shows a tendency to select for AmpC-derepressed mutants that imipenem and meropenem do not [1]. Furthermore, while imipenem and meropenem are parenteral agents requiring intravenous administration, sanfetrinem is formulated as an oral prodrug (sanfetrinem cilexetil), conferring a fundamentally different route of administration and pharmacokinetic profile [2]. These divergent microbiological and pharmacological properties preclude simple in-class substitution without experimental validation.

Sanfetrinem (156769-21-0) Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Oral Bioavailability: Sanfetrinem Cilexetil Provides Systemic Exposure Unattainable with Parenteral Carbapenems

Sanfetrinem is distinguished from imipenem and meropenem by its availability as an orally administered prodrug, sanfetrinem cilexetil (GV 118819X). In a Phase 1 clinical trial with six healthy volunteers, a single oral 500 mg dose of sanfetrinem cilexetil achieved a mean peak plasma concentration (Cmax) of 2.47 μg/mL with a terminal elimination half-life of 1.97 hours [1]. This oral bioavailability profile enables systemic antibacterial exposure without the need for intravenous access, a property fundamentally absent in imipenem and meropenem, which require parenteral administration and are not orally absorbed.

Pharmacokinetics Oral Prodrug Bioavailability

β-Lactamase Stability: Sanfetrinem Is a Weaker AmpC Inducer than Imipenem or Meropenem

In a comprehensive comparative study of β-lactamase interactions, sanfetrinem exhibited a meaningfully different AmpC induction profile relative to imipenem and meropenem. Sanfetrinem was characterized as a weak inducer of AmpC β-lactamases at concentrations below the MIC, with a catalytic constant (kcat) of only 0.00033 s⁻¹ for hydrolysis by the Enterobacter cloacae AmpC enzyme [1]. While imipenem and meropenem are also stable to AmpC hydrolysis, sanfetrinem's weaker induction of AmpC represents a distinct interaction with bacterial resistance mechanisms. However, sanfetrinem MICs for AmpC-derepressed E. cloacae and Citrobacter freundii strains were elevated to 4-8 μg/mL, compared to 0.12-2 μg/mL for AmpC-inducible strains, whereas imipenem retained full activity against these derepressed mutants [1].

β-Lactamase AmpC Induction Resistance Carbapenem

Anti-Pneumococcal Activity: Sanfetrinem Demonstrates Superior Potency Against Penicillin-Resistant S. pneumoniae Compared to Penicillin

Against penicillin-resistant Streptococcus pneumoniae (PRSP) clinical isolates, sanfetrinem exhibited markedly superior in vitro activity compared to penicillin. In a study of 30 PRSP strains, the MIC90 of sanfetrinem was ≤1 μg/mL, while the MIC90 of penicillin was 2 μg/mL [1]. Against penicillin-susceptible pneumococci (n=19), sanfetrinem demonstrated potent activity with an MIC90 of ≤0.007 mg/L [2]. In a separate evaluation, the activity of sanfetrinem against penicillin-resistant strains was found to be intermediate between that of imipenem and meropenem, with sanfetrinem being approximately twofold less active than imipenem but more active than meropenem [1].

Streptococcus pneumoniae Penicillin-Resistant MIC90 Antibacterial

Anti-Mycobacterial Activity: Sanfetrinem Kills M. tuberculosis Without Requiring a β-Lactamase Inhibitor

Sanfetrinem cilexetil demonstrates in vitro bactericidal activity against Mycobacterium tuberculosis without the need for co-administration of a β-lactamase inhibitor such as clavulanate. This property distinguishes sanfetrinem from other carbapenems (e.g., meropenem) that require clavulanate to achieve optimal anti-TB activity by inhibiting the M. tuberculosis BlaC β-lactamase [1]. A Phase 2A clinical trial (TASK-009-SANF, NCT05388448) evaluating sanfetrinem cilexetil in adults with rifampicin-susceptible pulmonary tuberculosis successfully completed patient enrollment in August 2024, with results expected in early 2025 [1] [2]. Patent applications further support the use of sanfetrinem or its salts/esters specifically for treating mycobacterial infections, including tuberculosis [3].

Mycobacterium tuberculosis Tuberculosis Carbapenem β-Lactamase Inhibitor

In Vivo Murine Efficacy: Sanfetrinem Cilexetil Shows Superior Bacterial Clearance Compared to Amoxicillin in Pneumonia Models

In murine models of respiratory infection caused by both penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae, orally administered sanfetrinem cilexetil demonstrated greater efficacy in reducing bacterial burden in infected lungs compared to amoxicillin [1]. The prodrug also showed potent efficacy against experimental murine septicemia caused by S. aureus, S. pyogenes, and E. coli, and against murine respiratory infections caused by S. pneumoniae [1]. The enhanced in vivo performance correlated with the compound's potent in vitro activity and the high plasma levels achieved following oral administration [1].

In Vivo Efficacy Murine Model Pneumonia Amoxicillin

PBPs Affinity: Sanfetrinem and Imipenem Share Critical PBP Targets in S. pneumoniae

Sanfetrinem and imipenem exhibit similar essential penicillin-binding protein (PBP) targets in Streptococcus pneumoniae. In both penicillin-susceptible and penicillin-resistant strains, PBP 1a was identified as the essential PBP for both imipenem and sanfetrinem; in more resistant isolates, PBP 1a and PBP 2b together appeared to be the critical binding proteins [1]. This shared PBP targeting profile supports the observation that both compounds maintain activity against penicillin-resistant pneumococci, though with subtle differences in potency as noted in Evidence Item 3 [1].

Penicillin-Binding Proteins PBP Affinity Mechanism of Action S. pneumoniae

Sanfetrinem (156769-21-0) Research and Procurement Application Scenarios


Oral Antibiotic Pharmacokinetic and Formulation Development Studies

Sanfetrinem cilexetil (GV 118819X) serves as a well-characterized model compound for oral trinem antibiotic pharmacokinetic studies. Human PK data from a Phase 1 trial establish baseline parameters: following a 500 mg oral dose, Cmax of 2.47 μg/mL, Tmax of 2.0 h, plasma elimination half-life of 1.97 h, and 47-51% penetration into inflammatory fluid [1]. These data provide a benchmark for evaluating novel oral β-lactam prodrug formulations and for designing comparative bioavailability studies. Sanfetrinem's established PK profile makes it suitable as a reference standard in oral antibiotic development programs where parenteral carbapenems cannot serve as oral comparators.

β-Lactamase Research and AmpC Induction Mechanistic Studies

Sanfetrinem's distinct AmpC induction profile (weak inducer with kcat of 0.00033 s⁻¹ for E. cloacae AmpC enzyme) makes it a valuable comparator in studies of β-lactamase-mediated resistance [2]. Unlike imipenem and meropenem, which are stronger AmpC inducers but retain full activity against derepressed mutants, sanfetrinem shows reduced activity (MIC 4-8 μg/mL) against AmpC-derepressed E. cloacae and C. freundii [2]. This differential behavior allows researchers to dissect the relative contributions of induction potency versus hydrolytic stability in AmpC-mediated resistance. Sanfetrinem should be included in panels of β-lactam compounds when investigating structure-activity relationships for AmpC induction and hydrolysis.

Tuberculosis Drug Repurposing and Combination Therapy Screening

Sanfetrinem cilexetil is currently under active clinical investigation as an oral carbapenem candidate for pulmonary tuberculosis treatment, with a Phase 2A trial (TASK-009-SANF, NCT05388448) having completed enrollment in August 2024 [3] [4]. The compound's unique ability to kill M. tuberculosis in vitro without requiring a β-lactamase inhibitor distinguishes it from meropenem and positions it as a potential backbone for novel oral TB regimens [3]. For research laboratories engaged in TB drug discovery, sanfetrinem cilexetil represents a procurement priority as both a comparator compound and a potential combination partner for screening with other anti-TB agents. Patent filings further support its specific application in mycobacterial infection treatment [5].

Murine Pneumonia and Septicemia In Vivo Efficacy Models

For researchers conducting in vivo antibacterial efficacy studies in murine models, sanfetrinem cilexetil provides a reproducible oral dosing option with documented efficacy across multiple infection types. The prodrug has demonstrated potent activity against murine septicemia caused by S. aureus, S. pyogenes, and E. coli, as well as respiratory infections caused by S. pneumoniae [6]. Its superiority over amoxicillin in reducing lung bacterial burden in both penicillin-susceptible and penicillin-resistant pneumococcal pneumonia models makes it a preferred positive control for studies evaluating novel oral antibacterial candidates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sanfetrinem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.